tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[222]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the tert-butyl ester and hydroxymethyl groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, this compound has potential applications in the study of enzyme mechanisms and as a ligand in biochemical assays. Its bicyclic structure can mimic natural substrates, making it useful in probing enzyme active sites.
Medicine
In medicine, (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is being investigated for its potential as a drug candidate. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a promising lead compound in drug discovery.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its rigid bicyclic structure can impart strength and stability to polymers and other materials.
Mechanism of Action
The mechanism by which (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound with a tert-butyl ester group, used in similar synthetic applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound with a similar ester functional group, used as a plasticizer.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer with similar applications in materials science.
Uniqueness
What sets (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate apart is its unique bicyclic structure, which imparts rigidity and specificity in its interactions with biological and chemical targets. This makes it a valuable compound in various fields of research and industry.
Biological Activity
Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, commonly referred to as M4 , is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H23NO3
- CAS Number : 869658-28-6
- Molar Mass : 227.33 g/mol
The compound features a bicyclic structure that is characteristic of many alkaloids, which contributes to its biological activity.
Research indicates that M4 exhibits dual inhibitory effects on key enzymes involved in Alzheimer's pathology:
-
Acetylcholinesterase (AChE) Inhibition :
- M4 has been shown to inhibit AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning processes. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in AD patients.
-
β-Secretase Inhibition :
- The compound also acts as a β-secretase inhibitor, which is vital in reducing the formation of amyloid-beta peptides that aggregate to form plaques in the brains of AD patients. Studies have reported an IC50 value of 15.4 nM for β-secretase inhibition by M4, indicating potent activity against this target .
Neuroprotective Effects
In vitro studies have demonstrated that M4 can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. The protective mechanism involves:
- Reduction of pro-inflammatory cytokines such as TNF-α and IL-6.
- Decrease in oxidative stress markers like malondialdehyde (MDA) .
In Vivo Studies
In animal models, particularly those subjected to scopolamine-induced memory impairment, M4 exhibited moderate protective effects against cognitive decline. However, it did not significantly outperform established treatments like galantamine . This suggests that while M4 has promising properties, its efficacy may be limited by factors such as bioavailability within the central nervous system.
Case Studies and Research Findings
- In Vitro Studies :
- Animal Model Research :
Comparative Analysis of Biological Activity
Compound | AChE Inhibition | β-Secretase Inhibition | Neuroprotective Effects |
---|---|---|---|
M4 | Yes (K_i = 0.17 μM) | IC50 = 15.4 nM | Moderate |
Galantamine | Yes | No | Significant |
Properties
Molecular Formula |
C13H23NO3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-6-4-9(5-7-10)11(14)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10?,11-/m1/s1 |
InChI Key |
DYNBVMDFILMTMQ-VQXHTEKXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C2CCC1CC2)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1CO)CC2 |
Origin of Product |
United States |
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